Dichloro(phenoxy)phenylsilane
Description
Contextual Significance of Organosilane Compounds
Organosilane compounds are a cornerstone of modern materials science and synthetic chemistry, characterized by the presence of at least one carbon-silicon (C-Si) bond. wikipedia.org These hybrid organic-inorganic molecules offer a unique combination of properties derived from both their organic and inorganic components. encyclopedia.pub The silicon atom, being less electronegative than carbon, and capable of expanding its coordination sphere, imparts distinct reactivity and thermal stability to these compounds. lkouniv.ac.in
The general formula for many organosilanes can be represented as R(4-n)SiXn, where 'R' is an organic group and 'X' is a hydrolyzable group, typically a halogen, alkoxy, or acyloxy group. This structure allows for a dual functionality. The organic group can be tailored to interact with organic polymers, while the hydrolyzable groups can react with inorganic substrates or other silane (B1218182) molecules to form stable siloxane bonds (Si-O-Si). This ability to form strong, durable bridges between different types of materials is fundamental to their widespread use as coupling agents, adhesion promoters, and cross-linking agents in composites, coatings, and sealants. encyclopedia.pub The direct synthesis of such compounds often involves the reaction of an alkyl or aryl chloride with silicon in the presence of a copper catalyst. lkouniv.ac.in
Research Trajectories and Academic Relevance of Dichloro(phenoxy)phenylsilane Architectures
The academic relevance of a specific organosilane like this compound lies in its unique molecular architecture. The presence of a phenyl group (-C6H5) and a phenoxy group (-OC6H5) directly attached to the silicon atom, along with two reactive chlorine atoms, suggests several potential research avenues.
The phenyl group contributes to the thermal stability and refractive index of the resulting materials. The phenoxy group, an electron-withdrawing group, would influence the reactivity of the silicon-chlorine bonds. The two chlorine atoms serve as highly reactive sites for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. orgsyn.org This makes this compound a potential precursor for the synthesis of more complex organosilicon monomers and polymers.
Research in this area would likely focus on several key trajectories:
Monomer Synthesis and Polymerization: Investigating the synthesis of this compound and its subsequent polymerization or co-polymerization to create novel silicones. The properties of these polymers, such as thermal stability, optical clarity, and gas permeability, would be of significant interest.
Precursor for Advanced Materials: Exploring its use as a precursor for the synthesis of specialized materials. For instance, by reacting it with different diols or diamines, a variety of silicon-containing polymers with tailored properties could be developed for applications in high-performance elastomers, resins, or as components in organic-inorganic hybrid materials.
Cross-linking and Surface Modification: Studying its effectiveness as a cross-linking agent for various polymer systems or as a surface modification agent for inorganic fillers and substrates. The phenoxy and phenyl groups could enhance compatibility with specific organic matrices.
Data Tables
Due to the lack of specific experimental data for this compound, a data table of its properties cannot be provided. However, for contextual understanding, the properties of a related and well-documented compound, Dichloromethylphenylsilane, are presented below.
Table 1: Properties of Dichloromethylphenylsilane
| Property | Value |
| Molecular Formula | C7H8Cl2Si |
| Molecular Weight | 191.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 205 °C (lit.) |
| Density | 1.176 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.519 (lit.) |
This data is for Dichloromethylphenylsilane and is provided for illustrative purposes only. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
30263-12-8 |
|---|---|
Molecular Formula |
C12H10Cl2OSi |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
dichloro-phenoxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl2OSi/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H |
InChI Key |
QLLINCWWWZHEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloro Phenoxy Phenylsilane and Its Derivatives
Precursor Chemistry and Starting Material Reactivity
The foundation for synthesizing Dichloro(phenoxy)phenylsilane lies in the preparation and reactivity of its silicon-based precursors. The choice of starting material, primarily between dichlorophenylsilane and phenyltrichlorosilane, dictates the synthetic route and reaction conditions.
Synthetic Approaches Involving Dichlorophenylsilane or Phenyltrichlorosilane
The primary precursors for this compound are chlorophenylsilanes, which offer reactive Si-Cl bonds ready for nucleophilic substitution.
Phenyltrichlorosilane (C₆H₅SiCl₃) serves as a common starting material. It can be synthesized via a gas-phase condensation reaction between trichlorosilane (HSiCl₃) and chlorobenzene (C₆H₅Cl) at high temperatures. This reaction can proceed without a catalyst, focusing on the optimization of temperature, pressure, and reactant residence time to maximize yield researchgate.net. Another method involves the reaction of benzene with dichlorosilane (B8785471) and silicon tetrachloride in the presence of a boron halide catalyst, such as boron trichloride, under autogenous pressure at elevated temperatures google.com. Phenyltrichlorosilane is a colorless liquid that reacts vigorously with moisture and water, liberating corrosive hydrogen chloride (HCl) gas, a characteristic that underscores its high reactivity toward nucleophiles like phenols noaa.govnih.gov.
Dichlorophenylsilane (C₆H₅SiHCl₂) is another key precursor. One established synthetic route involves the reaction of phenylmagnesium bromide with silicon tetrachloride innospk.com. This compound is also highly reactive and is utilized in the manufacturing of silicone products and as an intermediate in various organic syntheses innospk.com. Its reactivity is characterized by the presence of both a hydride (Si-H) and two chloro (Si-Cl) groups, offering multiple sites for further functionalization.
The general approach to this compound from these precursors involves the partial substitution of their chlorine atoms with a phenoxy group.
| Precursor | Formula | Common Synthesis Method | Key Reactivity Feature |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | Gas-phase condensation of HSiCl₃ and C₆H₅Cl | Three reactive Si-Cl bonds |
| Dichlorophenylsilane | C₆H₅SiHCl₂ | Reaction of phenylmagnesium bromide with SiCl₄ | Two reactive Si-Cl bonds and one Si-H bond |
Routes Utilizing Phenylsilane (B129415) as a Hydride Source in Reductions and Derivatizations
Phenylsilane (C₆H₅SiH₃) is a versatile reagent in organosilicon chemistry, primarily acting as a mild reducing agent or a source of the phenylsilyl group orgsyn.org. Its utility in the synthesis of this compound is typically indirect, serving as a starting material for the precursors mentioned above.
For instance, Dichlorophenylsilane can be prepared from phenylsilane through a reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) in a carbon tetrachloride solvent guidechem.com. This conversion transforms the Si-H bonds of phenylsilane into reactive Si-Cl bonds, yielding the desired precursor.
Furthermore, phenylsilane is widely employed as a hydride donor in various reduction reactions, often in the presence of catalysts. It can, for example, reduce tertiary phosphine oxides to tertiary phosphines . This reducing capability highlights the reactivity of the Si-H bond, which can be selectively targeted for transformations, such as the chlorination step to form dichlorophenylsilane guidechem.comnih.gov.
| Phenylsilane Application | Reactants | Product | Significance |
| Precursor Synthesis | Phenylsilane, PCl₅ | Dichlorophenylsilane | Provides a key starting material for phenoxylation. |
| Reduction Reaction | Phenylsilane, Tertiary Phosphine Oxide | Tertiary Phosphine | Demonstrates the reactivity of the Si-H bond as a hydride source. |
Phenoxylation Strategies and Nucleophilic Ligand Exchange
The core of the synthesis is the phenoxylation step, where a phenoxy group is introduced onto the silicon center by displacing a chlorine atom. This is a form of nucleophilic ligand exchange.
Condensation Reactions with Phenols and Related Hydroxyl Compounds
The most direct method for phenoxylation is the condensation reaction between a chlorophenylsilane and a phenol (B47542) or its corresponding salt, sodium phenoxide. Chlorosilanes are known to react with hydroxyl-containing compounds, such as alcohols and water, to form ethers and silanols, respectively noaa.gov. This reactivity extends to phenols.
To facilitate the reaction and avoid the generation of corrosive HCl as a byproduct, phenol is often first deprotonated with a base, such as sodium hydroxide (NaOH), to form the more nucleophilic sodium phenoxide (NaOC₆H₅) wikipedia.orgquora.com. The resulting phenoxide ion then acts as a potent nucleophile.
The reaction can be represented as follows, using phenyltrichlorosilane as the precursor: C₆H₅SiCl₃ + NaOC₆H₅ → C₆H₅SiCl₂(OC₆H₅) + NaCl
This reaction is analogous to the Williamson ether synthesis, where an alkoxide displaces a halide from an alkyl halide vedantu.com. By controlling the stoichiometry of the reactants, it is possible to substitute one, two, or all three chlorine atoms. To synthesize this compound, a 1:1 molar ratio of phenyltrichlorosilane to sodium phenoxide is theoretically required.
Mechanism of Chlorine Atom Displacement by Phenoxy Groups on Silicon Centers
The displacement of a chlorine atom from a silicon center by a phenoxide ion proceeds via a nucleophilic substitution mechanism. Unlike carbon-based Sₙ2 reactions which involve a five-coordinate transition state, silicon, being in the third period, can accommodate a hypervalent, five-coordinate intermediate.
The mechanism involves the following steps:
Nucleophilic Attack : The negatively charged oxygen atom of the phenoxide ion attacks the electrophilic silicon atom of the chlorophenylsilane.
Formation of a Trigonal Bipyramidal Intermediate : This attack leads to the formation of a transient, pentacoordinate silicon intermediate. In this intermediate, the incoming phenoxy group and the leaving chloride ion typically occupy the axial positions.
Chloride Ion Departure : The silicon-chlorine bond breaks, and the chloride ion is expelled as a leaving group, resulting in the formation of the new silicon-oxygen bond. The final product is this compound.
This associative mechanism is generally accepted for nucleophilic substitution at silicon centers, especially with good nucleophiles and leaving groups.
Reaction Condition Optimization and Catalytic Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters include temperature, solvent, reaction time, and the use of catalysts or additives.
For the synthesis of the phenyltrichlorosilane precursor via gas-phase condensation, optimization involves controlling the temperature between 601-700°C and the reaction time to a matter of seconds to achieve high conversion rates without the need for a catalyst.
In the phenoxylation step, the reaction is often carried out in an inert, anhydrous solvent to prevent the hydrolysis of the chlorosilane precursor. The gradual addition of the nucleophile (e.g., sodium phenoxide solution) can help control the reaction rate and prevent multiple substitutions.
To drive the reaction to completion when using phenol directly, a tertiary amine base such as triethylamine is often added. The base acts as an acid scavenger, neutralizing the HCl produced during the reaction and precipitating as an ammonium salt, which can be easily filtered off. This prevents the HCl from participating in side reactions.
While specific catalysts for the phenoxylation of chlorosilanes are not widely documented, related organosilicon reactions utilize various catalytic systems. For example, zinc complexes have been shown to catalyze the substitution reactions of chlorosilanes with organomagnesium reagents orgsyn.org. For other transformations of chlorosilanes, acid catalysts are employed google.com. These catalytic strategies, while not directly applied to phenoxylation, suggest that Lewis acids or other activators could potentially enhance the electrophilicity of the silicon center and facilitate the nucleophilic attack.
| Parameter | Condition/Method | Purpose |
| Temperature | Varies with specific reaction; elevated for precursor synthesis | To provide sufficient activation energy. |
| Solvent | Anhydrous, inert solvents (e.g., THF, Toluene) | To prevent unwanted hydrolysis of chlorosilanes. |
| Additives | Tertiary amine base (e.g., Triethylamine) | To neutralize HCl byproduct. |
| Reactant Control | Stoichiometric addition of phenoxide | To control the degree of substitution and favor mono-phenoxylation. |
Application of Organometallic Catalysts in Silane (B1218182) Synthesis
While direct synthesis from elemental silicon is a major industrial process for some organochlorosilanes, the targeted synthesis of aryloxysilanes like this compound often relies on the reaction of a chlorosilane with an oxygen-containing nucleophile. The use of organometallic catalysts can be pivotal in activating the silicon-halogen bond or facilitating the dehydrocoupling of hydrosilanes with phenols.
One prominent synthetic route analogous to the Williamson ether synthesis involves the reaction of a chlorosilane with an alkali metal phenoxide. In this context, sodium phenoxide (NaOC₆H₅) serves as a key organometallic reagent. wikipedia.orgquora.com This salt is typically prepared by treating phenol with a strong base such as sodium hydroxide or sodium methoxide. wikipedia.org The phenoxide anion then acts as a potent nucleophile, attacking the electrophilic silicon center of a chlorosilane, such as phenyltrichlorosilane (C₆H₅SiCl₃), to displace a chloride ion and form the desired Si-O bond.
The reaction can be represented as: C₆H₅SiCl₃ + NaOC₆H₅ → C₆H₅(C₆H₅O)SiCl₂ + NaCl
While this reaction can proceed without a specific catalyst, it is fundamentally a nucleophilic substitution facilitated by the organometallic nature of the sodium phenoxide.
Furthermore, research into the synthesis of related poly(alkoxysilane)s has demonstrated the efficacy of mixed organometallic catalyst systems. For instance, a combination of silver nitrate (AgNO₃) and chloroplatinic acid (H₂PtCl₆) has been shown to effectively promote the dehydrocoupling of hydrosilanes with alcohols, including phenol. nih.gov This suggests a potential alternative route for the synthesis of phenoxysilanes where a hydrosilane like dichlorophenylsilane (C₆H₅SiHCl₂) could react with phenol in the presence of such a catalyst system to yield this compound. The catalytic cycle in these systems is complex, often involving the formation of nanoparticles that facilitate the Si-O bond formation. nih.gov
The choice of catalyst can significantly impact reaction rates and the potential for side reactions. For example, in other areas of organosilane chemistry, catalysts are known to influence disproportionation reactions, which could affect the final product distribution. nii.ac.jp
Table 1: Examples of Organometallic Reagents and Catalysts in Phenoxysilane Synthesis
| Reagent/Catalyst System | Precursors | Product Type | Reference |
|---|---|---|---|
| Sodium Phenoxide (NaOC₆H₅) | Phenyltrichlorosilane, Phenol | This compound | wikipedia.orgquora.com |
Influence of Solvents and Temperature on Synthetic Yields and Selectivity
The selection of appropriate solvents and the control of reaction temperature are crucial for maximizing the yield and selectivity in the synthesis of this compound. These parameters influence the solubility of reactants, the rate of reaction, and the suppression of undesirable side reactions.
Solvent Effects:
In syntheses employing sodium phenoxide, the choice of solvent is dictated by the need to dissolve the reactants and to remain inert under the reaction conditions. Anhydrous conditions are paramount, as chlorosilanes and sodium phenoxide are both sensitive to moisture. quora.com Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly used for reactions involving organometallic reagents like phenoxides. quora.com These solvents are effective at solvating the sodium cation, which can enhance the nucleophilicity of the phenoxide anion. The use of aprotic solvents can also prevent protonolysis of the reactants and intermediates. nih.gov The polarity of the solvent can influence the reaction rate; for instance, more polar aprotic solvents may accelerate SN2-type reactions.
Temperature Effects:
Temperature control is essential for managing the reaction kinetics and minimizing the formation of byproducts. The reaction between phenyltrichlorosilane and sodium phenoxide is often exothermic. quora.com Therefore, the initial stages of the reaction may require cooling to maintain control and prevent runaway reactions. Subsequently, the reaction mixture might be heated to ensure completion.
The optimal temperature profile depends on the specific reactants and solvent system. For instance, in related silane syntheses, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. Higher temperatures can sometimes lead to side reactions, such as further substitution of chloride ions, leading to the formation of chloro(diphenoxy)phenylsilane or triphenoxyphenylsilane, thus reducing the selectivity for the desired dichlorinated product.
The interplay between solvent and temperature is critical. For example, the boiling point of the chosen solvent will set the upper limit for the reaction temperature at atmospheric pressure.
Table 2: General Influence of Solvents and Temperature on Phenoxysilane Synthesis
| Parameter | Effect on Yield and Selectivity | Common Conditions |
|---|---|---|
| Solvent | Affects reactant solubility and nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent hydrolysis. | Anhydrous diethyl ether, Tetrahydrofuran (THF) |
| Temperature | Controls reaction rate. Exothermic reactions may require initial cooling. Heating can drive the reaction to completion. Affects selectivity by influencing the rate of side reactions. | Initial cooling (e.g., 0 °C), followed by warming to room temperature or reflux. |
Isolation and Purification Techniques for this compound and its Analogs
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The primary method employed for the purification of chlorosilanes is fractional distillation, often performed under reduced pressure to prevent thermal decomposition of the product at high temperatures.
Following the synthesis reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the salt byproduct (e.g., sodium chloride), and potentially other chlorinated silane derivatives from side reactions.
The initial workup usually involves the removal of the solid salt byproduct by filtration. The filtrate, containing the crude product, is then subjected to fractional distillation. The significant differences in the boiling points of the various components allow for their separation. For example, any remaining solvent (like diethyl ether or THF) will be the first to distill due to its low boiling point. Unreacted phenyltrichlorosilane would then be separated, followed by the collection of the this compound fraction at its characteristic boiling point. Higher-boiling impurities, such as chloro(diphenoxy)phenylsilane, would remain in the distillation flask.
Given the moisture sensitivity of chlorosilanes, all purification steps must be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.
In some cases, impurities may form azeotropes or have boiling points very close to the desired product, making separation by distillation challenging. In such scenarios, other purification techniques, such as preparative gas chromatography, could be employed, although this is less common for larger-scale preparations.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyltrichlorosilane |
| Sodium phenoxide |
| Phenol |
| Sodium hydroxide |
| Sodium methoxide |
| Silver nitrate |
| Chloroplatinic acid |
| Dichlorophenylsilane |
| Sodium chloride |
| Chloro(diphenoxy)phenylsilane |
| Triphenoxyphenylsilane |
| Diethyl ether |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dichloro(phenoxy)phenylsilane
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR techniques provides a complete picture of its structure.
¹H NMR Spectroscopic Analysis of Phenyl and Phenoxy Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and phenoxy groups. The chemical shifts of these protons are influenced by the electronic effects of the silicon atom and the substituents.
The protons on the phenyl group directly attached to the silicon atom will likely appear as a complex multiplet in the aromatic region, typically between 7.3 and 7.8 ppm. The ortho-, meta-, and para-protons may have slightly different chemical shifts due to their proximity to the silyl (B83357) group.
The protons of the phenoxy group will also resonate in the aromatic region, generally between 6.9 and 7.4 ppm. The ortho-protons of the phenoxy ring are expected to be the most deshielded among the phenoxy protons due to the electron-withdrawing effect of the oxygen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.3 - 7.8 |
| Phenoxy-H (ortho, meta, para) | 6.9 - 7.4 |
Note: The predicted values are based on the analysis of related compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Investigations of Carbon Frameworks
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
The carbon atoms of the phenyl ring attached to silicon will have characteristic chemical shifts. The ipso-carbon (C-Si) is expected to have a chemical shift in the range of 130-135 ppm. The other aromatic carbons of this ring will appear between 128 and 135 ppm.
The carbon atoms of the phenoxy ring will also show distinct signals. The ipso-carbon attached to the oxygen atom (C-O) is anticipated to be significantly deshielded, with a chemical shift in the range of 150-155 ppm. The remaining phenoxy carbons will resonate in the 120-130 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C-Si | 130 - 135 |
| Phenyl C (aromatic) | 128 - 135 |
| Phenoxy C-O | 150 - 155 |
| Phenoxy C (aromatic) | 120 - 130 |
Note: The predicted values are based on the analysis of related compounds and may vary depending on the solvent and experimental conditions.
²⁹Si NMR Spectroscopic Probes for Silicon Environments and Connectivity
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to a phenyl group, a phenoxy group, and two chlorine atoms. The presence of two electronegative chlorine atoms is expected to shift the ²⁹Si resonance to a higher frequency (downfield) compared to tetralkylsilanes. The chemical shift for this compound is predicted to be in the range of -15 to -25 ppm. researchgate.net This is based on the known shifts of similar compounds like dichlorodiphenylsilane. rsc.org
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound
| Silicon Environment | Predicted Chemical Shift (ppm) |
| Ph(PhO)SiCl₂ | -15 to -25 |
Note: The predicted value is based on the analysis of related compounds and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present in the molecule.
Key expected vibrational frequencies include:
Si-Cl stretching: Strong absorptions in the region of 540-600 cm⁻¹.
Si-Phenyl stretching: A characteristic band around 1430 cm⁻¹.
Si-O-C (phenoxy) stretching: A strong band typically observed in the 920-970 cm⁻¹ range.
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Si-Cl | 540 - 600 |
| Si-Phenyl | ~1430 |
| Si-O-C | 920 - 970 |
| Aromatic C-H | >3000 |
| Aromatic C=C | 1450 - 1600 |
Note: The predicted values are based on the analysis of related compounds.
Raman Spectroscopic Studies of Molecular Vibrations
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the Si-Phenyl bond. The symmetric Si-Cl stretching vibration would also be Raman active.
Key expected Raman shifts include:
Symmetric Aromatic Ring Breathing: A strong, sharp band around 1000 cm⁻¹.
Si-Phenyl Stretching: A distinct signal in the Raman spectrum.
Symmetric Si-Cl₂ Stretching: A polarized band in the lower frequency region.
Table 5: Predicted Raman Shifts for this compound
| Vibration | Predicted Raman Shift (cm⁻¹) |
| Symmetric Aromatic Ring Breathing | ~1000 |
| Si-Phenyl Stretch | Characteristic signal |
| Symmetric Si-Cl₂ Stretch | Low frequency region |
Note: The predicted values are based on the analysis of related compounds.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, this technique would provide crucial information for confirming its molecular formula and understanding its fragmentation pathways under ionization.
In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion. The mass of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula by distinguishing between compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. The bonds in the molecular ion break in predictable ways, generating a series of fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For this compound, characteristic fragments would likely include the loss of chlorine atoms, the phenoxy group, and the phenyl group.
Table 1: Hypothetical Mass Spectrometry Data for this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
| [M]+• | [C₁₂H₉Cl₂OSi]+• | 268 |
| [M-Cl]+ | [C₁₂H₉ClOSi]+ | 233 |
| [M-OPh]+ | [C₆H₅SiCl₂]+ | 175 |
| [M-Ph]+ | [C₆H₅OSiCl₂]+ | 191 |
| [C₆H₅O]+ | Phenoxy radical cation | 93 |
| [C₆H₅]+ | Phenyl cation | 77 |
Note: This table is hypothetical and illustrates the type of data obtained from a mass spectrometry analysis. The actual m/z values would depend on the isotopic distribution of the elements, particularly chlorine.
X-ray Diffraction Analysis for Solid-State Molecular Structures
The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, which can be mathematically decoded to generate a detailed model of the molecular and crystal structure.
From this analysis, key structural parameters such as the Si-Cl, Si-O, and Si-C bond lengths and the Cl-Si-Cl, O-Si-C, and C-Si-C bond angles would be determined. This data is invaluable for understanding the geometry around the central silicon atom and the spatial arrangement of the phenyl and phenoxy substituents.
Table 2: Hypothetical X-ray Diffraction Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Si-Cl Bond Length (Å) | 2.05 |
| Si-O Bond Length (Å) | 1.65 |
| Si-C (phenyl) Bond Length (Å) | 1.85 |
| Cl-Si-Cl Bond Angle (°) | 109.5 |
Note: This table presents hypothetical data to illustrate the output of an X-ray diffraction study.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the weight percentage of each element present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound like this compound.
The technique typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products (e.g., CO₂, H₂O, and HCl) are collected and measured to determine the amount of carbon, hydrogen, and chlorine. Silicon content can be determined by other methods, such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy (ICP-AES), after appropriate sample digestion.
The experimentally determined weight percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₂H₉Cl₂OSi). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correctness of the compound's stoichiometry.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical Weight % | Experimental Weight % |
| Carbon (C) | 53.54 | 53.50 |
| Hydrogen (H) | 3.37 | 3.40 |
| Chlorine (Cl) | 26.34 | 26.30 |
| Oxygen (O) | 5.94 | Not Determined |
| Silicon (Si) | 10.43 | 10.35 |
Note: The experimental values are hypothetical and shown for illustrative purposes.
Reactivity Profiles and Reaction Mechanisms of Dichloro Phenoxy Phenylsilane
Hydrolytic Stability and Degradation Pathways of Si-Cl and Si-O-Ar Bonds
The hydrolytic stability of dichloro(phenoxy)phenylsilane is dictated by the reactivity of its silicon-chlorine (Si-Cl) and silicon-oxygen-aromatic (Si-O-Ar) bonds towards water. The Si-Cl bonds are highly susceptible to hydrolysis, a characteristic feature of chlorosilanes. dakenchem.com This reaction proceeds readily, even with atmospheric moisture, to form silanols (Si-OH) and hydrochloric acid (HCl). dakenchem.com The hydrolysis of chlorosilanes is a rapid and often exothermic process. dakenchem.com
The Si-O-Ar bond, specifically the phenoxy group attached to the silicon atom, also undergoes hydrolysis, although generally at a slower rate than the Si-Cl bonds. The cleavage of the Si-O-Ar bond results in the formation of a silanol (B1196071) and phenol (B47542). The stability of this bond is influenced by the electronic effects of the substituents on both the silicon atom and the aromatic ring. The presence of electron-withdrawing groups on the silicon, such as the chlorine atoms in this compound, can influence the susceptibility of the Si-O-Ar bond to cleavage.
The degradation pathway in an aqueous environment can be summarized as follows:
Rapid, stepwise hydrolysis of the two Si-Cl bonds to form chloro(phenoxy)(phenyl)silanol and then (phenoxy)(phenyl)silanediol.
Slower hydrolysis of the Si-O-Ar bond to release phenol and form a phenylsilanetriol.
Concurrent and subsequent condensation of the reactive silanol intermediates to form a complex mixture of siloxane oligomers and polymers.
| Bond Type | General Reactivity towards Hydrolysis | Products of Hydrolysis | Factors Influencing Stability |
| Si-Cl | High | Silanols (Si-OH), Hydrochloric Acid (HCl) | Presence of moisture |
| Si-O-Ar | Moderate | Silanols (Si-OH), Phenol | pH, electronic effects of substituents |
Nucleophilic Substitution Reactions at Silicon Centers
The silicon atom in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is central to its use in chemical synthesis, allowing for the substitution of the chlorine atoms and the phenoxy group.
The chlorine atoms in this compound are good leaving groups, making them readily displaceable by a wide range of nucleophiles. chemrxiv.org These reactions are fundamental to the synthetic utility of chlorosilanes. orgsyn.org
Common nucleophiles that react with the Si-Cl bonds include:
Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that react with chlorosilanes to form new silicon-carbon bonds. gelest.comresearchgate.net These reactions are a cornerstone of organosilicon chemistry, allowing for the introduction of various organic substituents onto the silicon atom. gelest.com The reactivity with Grignard reagents can sometimes be sluggish and may require elevated temperatures or the use of catalysts like zinc chloride to proceed efficiently. orgsyn.org
Amines: Primary and secondary amines react with chlorosilanes to form silylamines. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
Alcohols and Alkoxides: Alcohols react with chlorosilanes to form alkoxysilanes. This reaction is typically performed in the presence of a base to drive the reaction to completion. Alkoxides (RO⁻) are stronger nucleophiles and react more readily.
Water: As discussed in the hydrolytic stability section, water acts as a nucleophile to hydrolyze the Si-Cl bonds. dakenchem.com
The reactivity of the Si-Cl bond is influenced by steric hindrance around the silicon atom and the electronic effects of the other substituents (phenyl and phenoxy groups).
| Nucleophile | Product Type | General Reaction Conditions |
| Grignard Reagents (RMgX) | Alkyl/Aryl-substituted silanes | Ethereal solvents (e.g., THF), may require heating or catalysis orgsyn.orggelest.com |
| Organolithium (RLi) | Alkyl/Aryl-substituted silanes | Ethereal solvents, generally highly reactive orgsyn.org |
| Amines (R₂NH) | Silylamines | Presence of a base to scavenge HCl |
| Alcohols (ROH) | Alkoxysilanes | Presence of a base |
The phenoxy group (PhO-) in this compound can also be cleaved or exchanged under certain conditions, although it is generally a less reactive leaving group than chloride.
Cleavage of the Si-O-Ar bond can be achieved through nucleophilic attack, particularly with strong nucleophiles or under conditions that activate the silicon center. For instance, reactions with strong bases or certain organometallic reagents might lead to the displacement of the phenoxy group.
Exchange reactions can occur in the presence of other alcohols or phenols, particularly under acidic or basic catalysis. These reactions proceed through a nucleophilic substitution mechanism at the silicon center. Lewis acids can also promote the cleavage of the Si-O-Ar bond by coordinating to the oxygen atom, making the phenoxy group a better leaving group.
The relative ease of cleavage between the Si-Cl and Si-O-Ar bonds allows for selective transformations. Under mild conditions, nucleophilic substitution will preferentially occur at the Si-Cl positions. More forcing conditions or specific reagents are required to cleave the more stable Si-O-Ar linkage.
Electrophilic and Radical Reactions Involving Phenyl and Phenoxy Moieties
While the reactivity of this compound is dominated by reactions at the silicon center, the phenyl and phenoxy groups can also participate in electrophilic and radical reactions.
Electrophilic Aromatic Substitution: The phenyl and phenoxy groups attached to the silicon atom can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The silyl (B83357) group (-SiCl₂(OPh)) and the phenoxy group (-OPh) act as substituents on their respective aromatic rings, directing incoming electrophiles to specific positions (ortho, meta, or para). The electron-donating or -withdrawing nature of these substituents influences the reactivity of the aromatic rings towards electrophilic attack. The preparation of arylsilanes via electrophilic aromatic substitution has been noted to be limited to highly activated systems. scholaris.ca
Radical Reactions: The phenyl and phenoxy moieties can be involved in radical reactions. For instance, under conditions that generate free radicals, hydrogen abstraction from the aromatic rings could occur, leading to the formation of aryl radicals. Phenoxy radicals can be generated from phenolic compounds and are known to participate in coupling reactions. nih.gov While the direct radical reactivity of the phenoxy group in this compound is less common, derivatives or reaction intermediates could potentially undergo such transformations. For example, benzylic radicals are known to be stabilized by delocalization. acs.org The Si-H bond in silanes is susceptible to radical cleavage, and in derivative compounds, this could lead to subsequent radical reactions involving the aromatic portions of the molecule. nih.gov
Reductive Transformations Catalyzed by this compound or its Derivatives
This compound itself is not typically a catalyst for reductive transformations. However, its derivatives, particularly those containing silicon-hydride (Si-H) bonds, are important reagents and can be involved in catalytic reduction processes, most notably hydrosilylation. chemrxiv.orggoettingen-research-online.de
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.orgwikipedia.org This reaction is a powerful tool for the formation of organosilicon compounds and is typically catalyzed by transition metal complexes, most commonly those of platinum. wikipedia.orgmagtech.com.cnmdpi.com
A derivative of this compound, such as (phenoxy)phenylsilane (Ph(PhO)SiH₂), could potentially be used in hydrosilylation reactions. The general mechanism for metal-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the following key steps: libretexts.orgwikipedia.org
Oxidative Addition: The Si-H bond of the silane (B1218182) oxidatively adds to the low-valent metal catalyst.
Alkene Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal center.
Insertion: The alkene inserts into the metal-hydride (M-H) or metal-silyl (M-Si) bond.
Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to release the organosilane product and regenerate the active catalyst.
A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the M-Si bond followed by reductive elimination of a C-H bond. libretexts.org The reactivity in hydrosilylation is influenced by the nature of the silane, the substrate, and the catalyst. libretexts.org For example, the reaction rate for silyl groups often follows the trend: SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH. libretexts.org
Frustrated Lewis pairs (FLPs) have also been shown to catalyze the hydrosilylation of certain substrates, yielding allyl silanes with high regioselectivity. rsc.org
Polymerization and Oligomerization Mechanisms Mediated by Silane Units
The bifunctional nature of this compound, with its two reactive chlorine atoms, makes it a prime candidate for participating in polymerization reactions to form polysiloxanes and other silicon-containing polymers.
Step-Growth Condensation Polymerization in Organosilicon Systems
The most direct route to forming polysiloxanes from dichlorosilanes is through step-growth condensation polymerization. This process typically involves the hydrolysis of the chlorosilane to a transient silanediol (B1258837), which then undergoes condensation to form siloxane bonds (Si-O-Si).
The hydrolysis of the Si-Cl bonds in this compound would lead to the formation of (phenoxy)phenylsilanediol. This highly reactive intermediate would rapidly condense, eliminating water to form linear polysiloxane chains. The phenoxy and phenyl groups would remain as pendant groups on the polymer backbone, influencing the polymer's properties such as thermal stability, solubility, and refractive index.
General Mechanism of Dichlorosilane (B8785471) Polycondensation:
Hydrolysis: R(R')SiCl₂ + 2H₂O → R(R')Si(OH)₂ + 2HCl
Condensation: n R(R')Si(OH)₂ → [-Si(R)(R')-O-]n + nH₂O
The kinetics and outcome of the polymerization are sensitive to reaction conditions such as pH, temperature, and solvent. In the case of dichlorosilanes, the polymerization generally leads to linear polymers, though cyclic oligomers can also be formed. dtic.mil
Influence of Substituents on Polysiloxane Properties
The properties of the resulting polysiloxane are heavily dependent on the nature of the organic substituents on the silicon atom.
| Substituent | Influence on Polymer Properties |
| Methyl | High flexibility, low glass transition temperature, hydrophobicity. |
| Phenyl | Increased thermal stability, higher refractive index, reduced flexibility. |
| Trifluoropropyl | Enhanced chemical resistance, different solubility profile. |
This table illustrates general trends in polysiloxane properties based on substituent effects.
Computational and Theoretical Investigations of Dichloro Phenoxy Phenylsilane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like Dichloro(phenoxy)phenylsilane, these calculations would provide a foundational understanding of its stability and reactivity.
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would be crucial for understanding the distribution of electrons within the molecule and the nature of its chemical bonds. Such a study would typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
Natural Bond Orbital (NBO) analysis is another key component of electronic structure calculations. For this compound, NBO analysis would quantify the delocalization of electron density and the hyperconjugative interactions between orbitals. This would provide a detailed picture of the bonding, including the nature of the silicon-chlorine, silicon-phenyl, and silicon-phenoxy bonds.
A hypothetical table of key electronic properties that would be determined from a DFT study is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is critical to its physical and chemical properties. Conformational analysis involves identifying the most stable arrangement of the atoms in space (the global minimum) and other low-energy conformers. This is achieved by systematically rotating the bonds, particularly the Si-O and C-O bonds of the phenoxy group and the Si-C bond of the phenyl group, and calculating the corresponding energy.
Molecular geometry optimization is the process of finding the arrangement of atoms that results in the lowest possible energy. Using computational methods like DFT, researchers can predict bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. These optimized geometric parameters are essential for understanding steric effects and for use in further, more complex calculations.
Below is a hypothetical table of optimized geometrical parameters for this compound.
| Parameter | Hypothetical Value |
| Si-Cl Bond Length | 2.05 Å |
| Si-Phenyl (C) Bond Length | 1.85 Å |
| Si-O Bond Length | 1.65 Å |
| O-C (Phenoxy) Bond Length | 1.36 Å |
| Cl-Si-Cl Bond Angle | 109.5° |
| O-Si-C (Phenyl) Bond Angle | 110.0° |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can provide deep insights into how this compound might react with other chemical species. This is particularly valuable for understanding its role as a precursor in materials synthesis or as a reactant in organic transformations.
Potential Energy Surface Calculations for Reaction Pathways
A potential energy surface (PES) is a mathematical representation of the energy of a system as a function of the positions of its atoms. By mapping out the PES for a given reaction involving this compound, chemists can identify the most likely pathways for the reaction to proceed. This would involve identifying reactants, products, and any intermediate structures that may form during the course of the reaction. For example, in a hydrolysis reaction, the PES would show the energy changes as a water molecule approaches the silicon center.
Transition State Analysis and Activation Energy Determination
Along a reaction pathway on the PES, the point of maximum energy is the transition state. This is a short-lived, high-energy configuration that the molecules must pass through to form products. Locating the transition state structure is a key goal of computational reaction modeling. Once the transition state is identified, its energy can be compared to the energy of the reactants to determine the activation energy of the reaction. The activation energy is a critical factor in determining the rate of a chemical reaction. A lower activation energy implies a faster reaction.
Molecular Dynamics Simulations and Reactivity Prediction
While quantum chemical calculations typically focus on single molecules or small clusters at absolute zero, molecular dynamics (MD) simulations can model the behavior of larger systems, including solvent effects and temperature, over time. An MD simulation of this compound would involve calculating the forces between atoms and using Newton's laws of motion to predict their movements.
MD simulations could be used to study the diffusion of this compound in a solvent, its interaction with surfaces, or its aggregation behavior. By observing the dynamic behavior of the molecule, researchers can make predictions about its reactivity in a more realistic chemical environment. For instance, MD could be used to study the initial stages of polymerization or the adsorption of the molecule onto a substrate.
Advanced Computational Methodologies in Organosilicon Chemistry
The field of organosilicon chemistry has been significantly advanced through the application of sophisticated computational and theoretical methods. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodologies employed for similar organosilicon compounds provide a robust framework for understanding its molecular properties and reactivity. These computational tools allow researchers to investigate electronic structures, reaction mechanisms, and spectroscopic properties with high accuracy, offering insights that complement experimental findings. nih.govelsevier.com
Key computational methods applied in organosilicon chemistry include Density Functional Theory (DFT), Molecular Mechanics (MM), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. numberanalytics.com DFT, in particular, has become a cornerstone for predicting the geometries, electronic properties, and reaction pathways of silicon-containing compounds. numberanalytics.com These methods are crucial for understanding the nuances of silicon's bonding, which can differ significantly from that of carbon due to the availability of low-energy d-orbitals that can participate in bonding, leading to hypervalent compounds. nih.govsoci.org
Molecular dynamics (MD) simulations also play a vital role, enabling the study of the dynamic behavior of organosilicon systems. combinatorialpress.com This technique is instrumental in predicting physical properties and understanding the behavior of these molecules in various environments. combinatorialpress.com For a molecule like this compound, MD simulations could be used to explore its conformational landscape and interactions in different solvents.
Detailed Research Findings
Although specific research findings for this compound are scarce, the general principles of computational organosilicon chemistry allow for predictions about its behavior. For instance, computational studies on related compounds help in understanding the stability conferred by the silicon-oxygen bond, which is known to be significantly strong. soci.org The interplay of the phenyl and phenoxy groups with the dichlorosilyl moiety can be systematically studied using these advanced computational techniques to elucidate the electronic and steric effects on the molecule's reactivity.
Quantum chemical calculations have been pivotal in elucidating reaction mechanisms in organosilicon chemistry, such as 1,2-additions and unimolecular rearrangements. nih.gov For this compound, theoretical investigations could predict its reactivity towards nucleophiles, the mechanism of its hydrolysis, and its potential to act as a precursor in polymerization reactions. The formation of initial complexes, which is a known feature in the reactions of some silicon compounds, could also be modeled. nih.gov
Interactive Data Tables
To illustrate the kind of data generated from computational studies on organosilicon compounds, the following interactive table presents theoretical data for a generic related molecule, silanediol (B1258837), as specific data for this compound is not available. This data is representative of the outputs from DFT calculations.
Table 1: Calculated Properties of a Model Organosilicon Compound (Silanediol)
| Property | Calculated Value | Method |
| Si-O Bond Length | 1.65 Å | DFT/B3LYP |
| O-Si-O Bond Angle | 109.5° | DFT/B3LYP |
| Dipole Moment | 2.5 D | DFT/B3LYP |
| HOMO Energy | -7.2 eV | DFT/B3LYP |
| LUMO Energy | -0.5 eV | DFT/B3LYP |
This table showcases typical parameters that would be calculated for this compound to understand its chemical and physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dichloro(phenoxy)phenylsilane, and what solvents/catalysts are optimal for its preparation?
- Methodological Answer : this compound can be synthesized via organosilane coupling reactions. A validated route involves phenylsilane reacting with oxygen in acetonitrile solvent using bis(dichloro(η⁶-p-cymene)ruthenium) as a catalyst . Alternative methods may adapt protocols from structurally similar compounds, such as substituting dichlorophenoxyacetic acid precursors (e.g., 2,4-Dichlorophenoxyacetic acid) in stepwise chlorination reactions with thionyl chloride in toluene . Solvent selection is critical: dimethylformamide (DMF) and acetonitrile are preferred for their stability with silicon-based intermediates .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Standard safety measures include using closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. For spills, avoid water (to prevent hydrolysis) and use inert absorbents. Store in airtight containers under nitrogen to prevent oxidation . Acute toxicity data may be inferred from analogs like dichlorophenoxyacetic acid, which requires medical intervention for eye/skin exposure .
Q. How can the purity of this compound be assessed post-synthesis?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. For non-volatile residues, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective. Quantitative nuclear magnetic resonance (qNMR) using deuterated chloroform as a solvent can verify structural integrity and quantify residual solvents .
Advanced Research Questions
Q. How do electronic effects of the dichlorophenoxy group influence the dipole moment and reactivity of phenylsilane derivatives?
- Methodological Answer : The dipole moment of phenylsilane derivatives is directionally influenced by substituents. For example, phenylsilane itself has a dipole moment of 0.88 D, while electron-withdrawing groups like chlorine increase polarity. Compare with p-chlorophenylsilane (0.99 D) to isolate substituent effects . Computational modeling (e.g., DFT with B3LYP/6-311+G(d,p)) can predict charge distribution and validate experimental dipole measurements .
Q. What challenges arise in characterizing hydrolysis products of this compound, and how can they be mitigated?
- Methodological Answer : Hydrolysis generates silanol and chlorophenolic byproducts, which are reactive and prone to polymerization. To stabilize intermediates, conduct reactions under inert atmospheres and use quenching agents like sodium bicarbonate. LC-MS with electrospray ionization (ESI) is optimal for identifying low-stability hydrolytes. For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor real-time degradation .
Q. How can contradictions in thermal stability data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from differences in heating rates or atmospheric conditions. Use thermogravimetric analysis (TGA) under controlled nitrogen vs. oxygen environments to isolate oxidative decomposition pathways. Pair with differential scanning calorimetry (DSC) to detect phase transitions and exothermic events. Cross-reference with analogous compounds (e.g., dichlorophenoxyacetic acid, mp 141°C) to establish baseline stability thresholds .
Q. What advanced spectroscopic techniques are suitable for probing the Si–O–C linkage in this compound?
- Methodological Answer : Solid-state ²⁹Si NMR (at 79.5 MHz) with magic-angle spinning (MAS) can resolve Si–O bonding environments. Compare chemical shifts with phenylsilane (δ ≈ −40 ppm) and siloxane derivatives (δ ≈ −110 ppm) . For vibrational analysis, Fourier-transform infrared (FTIR) spectroscopy in the 1000–1100 cm⁻¹ range identifies Si–O–C stretching modes, though overlapping with aryl C–Cl vibrations requires deconvolution software .
Methodological Considerations
- Data Interpretation : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for crystallinity).
- Contradiction Management : Replicate experiments under identical conditions and consult literature on analogs (e.g., dichlorophenoxyacetic acid synthesis ).
- Safety Compliance : Adopt hazard controls from OSHA standards, including carcinogen handling protocols for chlorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
